REACTION_CXSMILES
|
[Al+3].[Cl-:2].[Cl-].[Cl-].[C:5]([C:9]([C:12]([O:15][C:16]([C:22](F)=[O:23])([C:18]([F:21])([F:20])[F:19])[F:17])([F:14])[F:13])([F:11])[F:10])([F:8])([F:7])[F:6]>ClC1C=CC=CC=1Cl>[C:5]([C:9]([C:12]([O:15][C:16]([C:22]([Cl:2])=[O:23])([C:18]([F:21])([F:20])[F:19])[F:17])([F:14])[F:13])([F:11])[F:10])([F:8])([F:7])[F:6] |f:0.1.2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(=O)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed by vacuum transfer (27 Pa)
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Type
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CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a mixture of two liquids
|
Type
|
CUSTOM
|
Details
|
The lower layer was separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |